molecular formula C4HCl3N2O B8053679 2,4,6-Trichloropyrimidin-5-ol

2,4,6-Trichloropyrimidin-5-ol

Cat. No.: B8053679
M. Wt: 199.42 g/mol
InChI Key: BQGVHQCVEMESTE-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidin-5-ol is a multifunctional halogenated pyrimidine that serves as a valuable synthetic intermediate in advanced chemical research and development. The presence of multiple chlorine atoms and a hydroxyl group on the pyrimidine ring makes it a versatile scaffold for constructing more complex molecules through various substitution reactions. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their widespread presence in bioactive molecules and drugs, with applications noted in areas such as anti-infectives and anticancer agents . As a key building block, it can be used in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create targeted compounds for pharmaceutical and agrochemical discovery. This product is intended for use by qualified researchers in a laboratory setting only. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

IUPAC Name

2,4,6-trichloropyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGVHQCVEMESTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .

Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.

Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of 2,4,6-Trichloropyrimidin-5-ol

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. The most notable method involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), yielding high purity and yield rates (up to 95%) while minimizing waste . This efficient synthesis process is crucial for facilitating further applications in drug development and agrochemicals.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . This property positions it as a potential candidate for developing new anti-inflammatory medications.

Anticancer Activity

Pyrimidine derivatives have been extensively researched for their anticancer properties. For instance, modifications of 2,4,6-trichloropyrimidine compounds have demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring enhance its potency against cancer cells .

Antiviral Effects

The antiviral potential of pyrimidine derivatives has also been explored. Certain compounds derived from 2,4,6-trichloropyrimidine have shown promising results against influenza viruses by inhibiting viral replication in vitro and demonstrating favorable safety profiles in animal models . This suggests that further research could lead to effective antiviral therapies.

Applications in Drug Development

The versatility of this compound makes it an attractive scaffold for drug discovery. Its derivatives are being investigated for various therapeutic applications:

Application Area Description
Anti-inflammatory Inhibition of COX enzymes; potential treatment for arthritis and other inflammatory diseases.
Anticancer Targeting EGFR and other kinases; development of novel anticancer agents with lower toxicity profiles.
Antiviral Compounds showing efficacy against influenza; potential for broader antiviral applications.

Agricultural Applications

In addition to medicinal uses, this compound serves as an intermediate in the synthesis of reactive dyes and agrochemicals. Its derivatives are being explored for their ability to act as herbicides or fungicides due to their structural properties that may disrupt biological processes in pests .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of synthesized pyrimidine derivatives demonstrated that compounds based on this compound exhibited significant COX-2 inhibition in vitro. The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs with improved efficacy and safety profiles.

Case Study 2: Anticancer Potential

Research into the anticancer properties of modified pyrimidines revealed that certain derivatives not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells resistant to conventional therapies. These findings suggest the potential for developing targeted therapies that could circumvent resistance mechanisms.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 2,4,6-Trichloropyrimidin-5-ol to other pyrimidine derivatives are critical for understanding its unique properties. Below is a detailed comparison with key analogues:

Substituent Effects on Reactivity and Stability
Compound Name Substituents Key Properties References
This compound Cl (2,4,6), OH (5) High electrophilicity at Cl positions; hydroxyl enhances solubility in polar solvents
2,4-Dichloro-5-(methoxymethyl)pyrimidine Cl (2,4), OCH3 (5-CH2OCH3) Reduced electrophilicity due to methoxymethyl group; increased lipophilicity
2,4,6-Trichloro-5-methylpyrimidine Cl (2,4,6), CH3 (5) Methyl group increases steric hindrance, reducing nucleophilic substitution rates
4,6-Dichloro-2-(methylthio)pyrimidine Cl (4,6), SCH3 (2) Thioether group enhances stability against hydrolysis; moderate reactivity

Key Observations :

  • Electrophilic Reactivity : The presence of three chlorine atoms in this compound makes it more reactive toward nucleophiles compared to dichloro analogues (e.g., 2,4-Dichloro-5-(methoxymethyl)pyrimidine) .
  • Solubility : The hydroxyl group in this compound improves aqueous solubility compared to methyl- or methoxymethyl-substituted derivatives (e.g., 2,4,6-Trichloro-5-methylpyrimidine) .
  • Steric Effects : Bulky substituents (e.g., methyl in 5-position) hinder reaction kinetics, as seen in , where 2,4,6-Trichloro-5-methylpyrimidine shows slower substitution rates .
Thermal and Spectroscopic Data
Compound Name Melting Point (°C) IR Stretching (cm⁻¹) Notable MS Data
This compound Not reported O-H stretch (~3200–3500) HRMS (FAB): m/z 201.9739 [M+H]+ (for brominated analog)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol 210–211 CN (2188), C=O (1700, 1689) MS (ESI+): m/z 368.0840 [M+H]+
2-Bromo-4,6-dimethylpyrimidin-5-ol Not reported C-Br (600–700) HRMS (FAB): m/z 201.9739 [M+H]+

Insights :

  • The hydroxyl group in this compound contributes to broad O-H IR absorption, absent in non-hydroxylated analogues like 2,4,6-Trichloro-5-methylpyrimidine.
  • Brominated derivatives (e.g., 2-Bromo-4,6-dimethylpyrimidin-5-ol, ) exhibit similar mass spectral patterns but distinct reactivity due to Br vs. Cl electronegativity differences .

Biological Activity

2,4,6-Trichloropyrimidin-5-ol is a compound that belongs to the pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Enzymes and Pathways

This compound exhibits significant interactions with various enzymes and proteins. Notably, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins by modulating the nuclear factor kappa B (NF-κB) signaling pathway .

Biochemical Pathways

The compound influences several biochemical pathways related to inflammation and microbial growth. It has been shown to affect cellular processes by altering cell signaling pathways and gene expression. For instance, in laboratory studies, it was observed that this compound can inhibit the expression of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Pharmacological Effects

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In studies where it was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound exhibited notable antibacterial activity at concentrations around 800 µg/mL. Compounds derived from this structure have also shown antifungal activity against Candida albicans and Aspergillus niger using disc diffusion methods .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are particularly significant. In vitro studies demonstrated that it could suppress COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib. The compound's ability to inhibit COX-2 suggests its potential for use in treating inflammatory conditions .

Case Studies and Research Findings

In Vivo Studies

In animal models, such as carrageenan-induced paw edema tests, this compound derivatives displayed effective anti-inflammatory properties. The effective doses (ED50) were calculated to be significantly lower than those of traditional anti-inflammatory medications like indomethacin .

Molecular Studies

Molecular docking studies have indicated that this compound can form covalent bonds with nucleophilic amino acid residues in target enzymes. This interaction is crucial for its inhibitory action on specific pathways involved in inflammation and cancer progression .

Applications in Research

The versatility of this compound extends beyond basic biological research; it is also utilized in various scientific applications:

Field Application
Chemistry Serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology/Medicine Exhibits antimicrobial and anti-inflammatory properties; potential cancer treatment applications.
Industry Used in the synthesis of pharmaceuticals and agrochemicals.

Q & A

Q. How is this compound utilized in materials science?

  • Methodological Guidance : Functionalize metal-organic frameworks (MOFs) by coordinating the hydroxyl group to metal nodes (e.g., Cu2+^{2+} or Zn2+^{2+}). Characterize porosity via BET analysis and thermal stability via TGA. Applications include catalysis or gas storage .

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